molecular formula C21H26N6O2 B7980011 tert-Butyl 3-(4-amino-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate

tert-Butyl 3-(4-amino-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate

Numéro de catalogue: B7980011
Poids moléculaire: 394.5 g/mol
Clé InChI: LOEPTXYJHWKKBY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound tert-Butyl 3-(4-amino-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core. The tert-butyl carbamate group enhances solubility and stability, while the 3-benzyl substituent on the pyrazolo-pyrimidine ring may influence binding affinity to biological targets, such as kinases implicated in cancer or inflammatory diseases .

Propriétés

IUPAC Name

tert-butyl 3-(4-amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-21(2,3)29-20(28)26-10-9-15(12-26)27-19-17(18(22)23-13-24-19)16(25-27)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEPTXYJHWKKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C3=NC=NC(=C3C(=N2)CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.

  • Reduction: : The pyrazolo[3,4-d]pyrimidin-1-yl core can be reduced to form a corresponding amine.

  • Substitution: : The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Reduced pyrazolo[3,4-d]pyrimidin-1-yl derivatives.

  • Substitution: : Substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which tert-Butyl 3-(4-amino-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Key Structural Features and Modifications

The target compound can be compared to structurally related analogs, focusing on variations in:

  • Pyrazolo-pyrimidine substituents (e.g., benzyl, iodophenyl, phenoxyphenyl).
  • Heterocyclic cores (e.g., piperidine vs. pyrrolidine rings).
  • Functional groups (e.g., tert-butyl carbamate, halogen substituents).
Notable Analogs and Their Properties
Compound Name Substituent (Position 3) Core Structure Molecular Formula Molecular Weight Key Applications/Notes
tert-Butyl 3-(4-amino-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate (Target) Benzyl Pyrrolidine C21H26N6O2 394.47 g/mol Kinase inhibitor (presumed)
(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Iodo Piperidine C15H21IN6O2 444.27 g/mol Kinase inhibitor, anticancer
(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate 4-Phenoxyphenyl Piperidine C25H28N6O3 484.53 g/mol High structural similarity (0.63) to target
tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate None (simpler pyrazole) Pyrrolidine C12H20N4O2 252.31 g/mol Intermediate for complex analogs

Key Observations :

  • Substituent Effects: The 3-benzyl group in the target compound likely enhances hydrophobic interactions compared to the smaller iodo or bulkier 4-phenoxyphenyl substituents in analogs.
  • Core Flexibility : Piperidine-based analogs (e.g., ) may exhibit different conformational dynamics compared to pyrrolidine-containing compounds, affecting target binding .

Pharmacological Implications

Kinase Inhibitor Activity

The pyrazolo[3,4-d]pyrimidine scaffold is a hallmark of kinase inhibitors. For example, the iodo-substituted analog (CAS 1276110-38-3) is explicitly categorized as a kinase inhibitor and anticancer agent , suggesting shared therapeutic targets with the target compound. The 4-phenoxyphenyl variant (similarity score 0.63) may target overlapping pathways but with altered potency due to its extended aromatic substituent .

Activité Biologique

tert-Butyl 3-(4-amino-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H26N6O2
  • Molecular Weight : 394.5 g/mol
  • CAS Number : 72206873

The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, particularly in targeting various kinases involved in cancer progression.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent inhibitory effects on receptor tyrosine kinases (RTKs), particularly the colony-stimulating factor 1 receptor (CSF-1R). This inhibition is crucial in glioblastoma treatment, where CSF-1R plays a significant role in tumorigenesis and microenvironment modulation. The compound's mechanism involves:

  • Kinase Inhibition : The compound selectively inhibits CSF-1R, leading to reduced proliferation of glioma cells.
  • Induction of Apoptosis : By disrupting signaling pathways associated with cell survival, it promotes apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

The efficacy of tert-butyl 3-(4-amino-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate is influenced by its structural components. Variations in the substituents on the pyrazolo[3,4-d]pyrimidine ring can lead to significant changes in biological activity. Studies have shown that:

  • Substituent Variation : Different amino and benzyl groups can enhance or diminish the compound's potency against specific cancer cell lines.
  • Lipophilicity and Solubility : Modifications that increase lipophilicity without compromising solubility are beneficial for central nervous system (CNS) penetration.

Antiproliferative Activity

In vitro studies have demonstrated the compound's antiproliferative effects against various glioblastoma cell lines, including U87 and T98. The following table summarizes key findings from recent studies:

CompoundCell LineEC50 (μM)Mechanism
tert-butyl 3-(4-amino-3-benzyl...)U8715.9CSF-1R inhibition
tert-butyl 3-(4-amino-3-benzyl...)T9814.8CSF-1R inhibition

These results indicate that the compound exhibits low micromolar potency, making it a promising candidate for further development.

Study 1: Inhibition of CSF-1R in Glioblastoma

A study focused on the development of pyrazolo[3,4-d]pyrimidines for glioblastoma treatment highlighted the effectiveness of tert-butyl 3-(4-amino-3-benzyl...) as a CSF-1R inhibitor. The research involved screening a library of compounds against patient-derived glioblastoma stem cells, revealing that this compound not only inhibited cell proliferation but also altered tumor microenvironment dynamics by modulating immune cell infiltration.

Study 2: Anti-inflammatory Effects

Another investigation explored the anti-inflammatory properties of similar pyrazolo[3,4-d]pyrimidine derivatives. While primarily focused on COX inhibition, it provided insights into the broader pharmacological profile of compounds related to tert-butyl 3-(4-amino-3-benzyl...). The findings suggested potential applications beyond oncology, including inflammatory disease management.

Q & A

Basic: What are the key considerations for optimizing the synthesis yield of this compound?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. For pyrazolo[3,4-d]pyrimidine derivatives, typical steps include coupling reactions (e.g., Buchwald-Hartwig amination for introducing benzyl groups) and protecting group strategies (e.g., tert-butyl carbamate for pyrrolidine nitrogen). Key factors:

  • Solvent selection : Polar aprotic solvents like acetonitrile or THF are preferred for coupling reactions, as they stabilize intermediates .
  • Catalyst systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands like Xantphos enhance cross-coupling efficiency .
  • Temperature : Reactions often proceed at 80–100°C under inert atmospheres to prevent oxidation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is critical for isolating enantiomerically pure forms .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazolo[3,4-d]pyrimidine core and benzyl substitution. For example, aromatic protons in the pyrimidine ring appear as distinct singlets (δ 8.2–8.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 422.202 for C₂₁H₂₈N₆O₂) and detects impurities like deprotected intermediates .
  • Chiral HPLC : Essential for verifying enantiomeric purity, especially if the pyrrolidine ring has stereocenters .
  • Elemental analysis : Confirms C/H/N ratios within ±0.4% deviation .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate kinase inhibition potential?

Methodological Answer:
SAR studies should focus on:

  • Core modifications : Replace the benzyl group (e.g., with 4-phenoxyphenyl or iodophenyl) to assess steric/electronic effects on kinase binding .
  • Pyrrolidine substitutions : Introduce methyl or hydroxymethyl groups to probe interactions with hydrophobic kinase pockets .
  • Biological assays :
    • Kinase profiling : Screen against a panel of kinases (e.g., JAK2, EGFR) using fluorescence polarization assays .
    • IC₅₀ determination : Compare inhibition potency of derivatives using ATP-competitive assays .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes in kinase active sites .

Advanced: What strategies address contradictions in bioactivity data across enantiomers?

Methodological Answer:
Contradictions often arise due to enantiomeric impurities or differential metabolism. Solutions include:

  • Enantioselective synthesis : Use chiral auxiliaries (e.g., tert-butyl (3R)-pyrrolidine-1-carboxylate) or asymmetric catalysis to isolate single enantiomers .
  • Metabolic profiling : Incubate enantiomers with liver microsomes (e.g., human CYP450 isoforms) to identify stability differences .
  • Crystallography : Resolve co-crystal structures with target kinases to confirm stereospecific binding interactions .

Advanced: How to resolve discrepancies in cytotoxicity data between in vitro and cell-based assays?

Methodological Answer:
Discrepancies may stem from poor solubility or off-target effects. Mitigation steps:

  • Solubility enhancement : Use DMSO/cosolvent systems (e.g., PEG-400) to maintain compound stability in cell media .
  • Dose-response validation : Repeat assays with multiple cell lines (e.g., HEK293, HeLa) and normalize to vehicle controls .
  • Off-target screening : Employ proteome-wide affinity pulldown assays to identify non-kinase targets .
  • Apoptosis markers : Quantify caspase-3/7 activation to distinguish specific cytotoxicity from general cell death .

Advanced: What experimental approaches validate the compound’s role as a biochemical probe?

Methodological Answer:

  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., benzophenone) to covalently tag target proteins in live cells .
  • Pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate protein complexes for MS identification .
  • Kinetic binding assays : Surface plasmon resonance (SPR) measures on/off rates for target engagement .
  • CRISPR knockouts : Validate probe specificity by comparing activity in wild-type vs. kinase-deficient cell lines .

Basic: How to troubleshoot low yields in deprotection of the tert-butyl group?

Methodological Answer:

  • Acid selection : Use TFA in dichloromethane (1:1 v/v) for 2–4 hours at 0°C to minimize side reactions .
  • Monitoring : Track deprotection via TLC (Rf shift) or LC-MS for [M-Boc+H]⁺ .
  • Workup : Neutralize with aqueous NaHCO₃ and extract with DCM to recover the free amine .

Advanced: What computational tools predict metabolic liabilities of this compound?

Methodological Answer:

  • ADMET prediction : Software like Schrödinger’s QikProp estimates metabolic stability, CYP450 interactions, and logP .
  • Metabolite identification : Use in silico tools (e.g., Meteor Nexus) to simulate Phase I/II metabolism pathways .
  • MD simulations : GROMACS models predict binding stability in plasma proteins (e.g., albumin) .

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